molecular formula C32H58O13 B1206561 Rhamnolipid 1 CAS No. 4348-76-9

Rhamnolipid 1

Cat. No. B1206561
CAS RN: 4348-76-9
M. Wt: 650.8 g/mol
InChI Key: FCBUKWWQSZQDDI-KUJVCZGASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-O-alpha-L-rhamnosyl-alpha-L-rhamnosyl-3-hydroxydecanoyl-3-hydroxydecanoic acid is a glycolipid, an alpha-L-rhamnosyl-alpha-L-rhamnoside of 3-[(3-hydroxydecanoyl)oxy]decanoic acid. It has a role as a nonionic surfactant. It is a glycolipid and an alpha-L-rhamnoside. It is a conjugate acid of a 2-O-alpha-L-rhamnosyl-alpha-L-rhamnosyl-3-hydroxydecanoyl-3-hydroxydecanoate.

Scientific Research Applications

Environmental Bioremediation and Composting

Rhamnolipids, particularly Rhamnolipid 1, have been extensively applied in environmental bioremediation due to their surface-active properties. They significantly impact the cell surface properties of microorganisms, influencing cell surface hydrophobicity, electrical properties, and surface compounds. Moreover, Rhamnolipids affect the structural and functional characteristics of the cell membrane, related enzymes, and genes. Their role in composting is noteworthy, offering a sustainable pathway for pollutant biodegradation and resource reutilization. These multifaceted interactions underscore the potential of Rhamnolipid 1 in enhancing environmental cleanup efforts and waste management processes (Shao et al., 2017).

Interaction with Biomembranes

Rhamnolipid 1 has been shown to interact with model biomembranes, demonstrating its role in various cellular functions. These interactions provide insights into the molecular mechanisms behind the antibacterial and antifungal effects of Rhamnolipids. The interaction between Rhamnolipid 1 and lipid model membranes reveals changes in lateral membrane organization and morphological alterations of membrane vesicles. This comprehensive understanding helps in deciphering the physio-chemical effects imposed by Rhamnolipids on lipid membranes, enhancing our understanding of their physiological roles (Herzog et al., 2020).

Microbial Life and Biofilm Development

Rhamnolipids play a crucial role in microbial life, particularly in the uptake of hydrophobic substrates by bacterial cells. This characteristic is vital for bioremediation of hydrocarbons. Furthermore, Rhamnolipids are essential in surface-associated bacterial motility and biofilm development. Understanding the role of Rhamnolipids in these processes provides valuable insights into their environmental significance and potential applications in biofilm management (Chrzanowski et al., 2011).

Microbial Production Using Sugars as Carbon Sources

The production of Rhamnolipids, especially using sugars as carbon sources, offers a cost-effective and efficient approach. Utilizing sugars derived from agricultural wastes rich in cellulose and sugar-containing wastes presents a sustainable and economically viable method for Rhamnolipid production. This approach addresses the high production cost associated with traditional methods and opens new possibilities for large-scale production of Rhamnolipids (Tan & Li, 2018).

properties

CAS RN

4348-76-9

Product Name

Rhamnolipid 1

Molecular Formula

C32H58O13

Molecular Weight

650.8 g/mol

IUPAC Name

3-[3-[(2R,3R,4R,5R,6S)-4,5-dihydroxy-6-methyl-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxydecanoyloxy]decanoic acid

InChI

InChI=1S/C32H58O13/c1-5-7-9-11-13-15-21(17-23(33)34)43-24(35)18-22(16-14-12-10-8-6-2)44-32-30(28(39)26(37)20(4)42-32)45-31-29(40)27(38)25(36)19(3)41-31/h19-22,25-32,36-40H,5-18H2,1-4H3,(H,33,34)/t19-,20-,21?,22?,25-,26-,27+,28+,29+,30+,31-,32-/m0/s1

InChI Key

FCBUKWWQSZQDDI-KUJVCZGASA-N

Isomeric SMILES

CCCCCCCC(CC(=O)O)OC(=O)CC(CCCCCCC)OC1[C@@H]([C@@H]([C@H]([C@@H](O1)C)O)O)O[C@H]2[C@@H]([C@@H]([C@H]([C@@H](O2)C)O)O)O

SMILES

CCCCCCCC(CC(=O)O)OC(=O)CC(CCCCCCC)OC1C(C(C(C(O1)C)O)O)OC2C(C(C(C(O2)C)O)O)O

Canonical SMILES

CCCCCCCC(CC(=O)O)OC(=O)CC(CCCCCCC)OC1C(C(C(C(O1)C)O)O)OC2C(C(C(C(O2)C)O)O)O

synonyms

2-O-rhamnopyranosyl-rhamnopyranosyl-3-hydroxyldecanoyl-3-hydroxydecanoate
2-RRHDHD
rhamnolipid 1

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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